REACTION_SMILES
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[CH3:15][OH:16].[Na+:18].[OH-:17].[OH2:19].[OH:1][c:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[s:4][c:5]([C:7]([F:8])([F:9])[F:10])[cH:6]1>>[OH:1][c:2]1[c:3]([C:11](=[O:12])[OH:13])[s:4][c:5]([C:7]([F:8])([F:9])[F:10])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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COC(=O)c1sc(C(F)(F)F)cc1O
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Name
|
|
Type
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product
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Smiles
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O=C(O)c1sc(C(F)(F)F)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |